N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide
Description
N-[2-(3,4-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide is a heterocyclic compound featuring a thienopyrazole core fused with a benzamide moiety. The 3,4-dimethylphenyl substituent on the pyrazole ring and the 2-(trifluoromethyl) group on the benzamide distinguish its structure.
Properties
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3OS/c1-12-7-8-14(9-13(12)2)27-19(16-10-29-11-18(16)26-27)25-20(28)15-5-3-4-6-17(15)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFJRBDPLFYTNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide is an organic compound with a complex structure featuring a thieno[3,4-c]pyrazole core. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Structural Characteristics
The compound's structure includes:
- A thieno[3,4-c]pyrazole core which is a fused heterocyclic system.
- A trifluoromethyl group that enhances its lipophilicity and biological activity.
- A dimethylphenyl substituent that may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities including:
- Antitumor Effects : Some derivatives have shown significant cytotoxicity against various cancer cell lines.
- Kinase Inhibition : Compounds in this class may inhibit specific kinases involved in cancer progression.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Screening : A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids. The results indicated that compounds similar to this compound showed significant efficacy against solid tumors .
- Kinase Inhibition Mechanism : Research into benzamide derivatives revealed that specific substitutions can lead to enhanced inhibition of kinases such as RET. These findings suggest potential therapeutic applications for compounds with similar structures .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Signal Transduction Pathways : The compound may interfere with critical signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies have shown:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide exhibit significant anticancer properties. For instance, thieno[3,4-c]pyrazole derivatives have been investigated for their ability to inhibit various cancer cell lines. These compounds often act by interfering with specific biochemical pathways that are crucial for cancer cell proliferation and survival.
Antimicrobial Properties
The compound has also shown promising results as an antimicrobial agent. Studies have demonstrated that derivatives containing the thieno[3,4-c]pyrazole scaffold possess antibacterial and antifungal activities against a range of pathogens. For example, one study reported that certain pyrazole derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting their potential use in treating infectious diseases .
Anti-inflammatory Effects
this compound may also serve as a lead compound for developing anti-inflammatory drugs. Similar compounds have been shown to inhibit inflammatory cytokines and modulate immune responses in various models of inflammation .
Agricultural Applications
Pesticidal Activity
The thieno[3,4-c]pyrazole framework has been explored for its pesticidal properties. Research on pyrazole derivatives has indicated that they can effectively inhibit the growth of phytopathogenic fungi. For instance, a series of pyrazole-based compounds were synthesized and tested for their ability to suppress fungal mycelial growth in vitro . This suggests potential applications in agricultural pest management.
Materials Science
Organic Electronics
this compound's unique electronic properties make it a candidate for applications in organic electronics. The compound's ability to form stable thin films could be beneficial in developing organic light-emitting diodes (OLEDs) or organic photovoltaic devices. Research into the charge transport properties of similar compounds is ongoing .
Summary of Key Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
The compound’s closest structural analogs include N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-fluorobenzamide () and pesticidal benzamides like diflufenican and etobenzanid (). Key structural and functional differences are outlined below:
Key Observations :
- Aryl Substituents : The 3,4-dimethylphenyl group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to the smaller 3-chlorophenyl group in the analog from .
- Benzamide Modifications: The 2-(trifluoromethyl) group in the target compound likely improves resistance to enzymatic degradation compared to the 2-fluoro substituent in its analog, as CF3 groups are known to enhance metabolic stability in agrochemicals .
- Functional Divergence: Unlike pesticidal benzamides like diflufenican (), which act via pyridine-mediated mechanisms, the thienopyrazole core of the target compound may target enzymes or receptors specific to its heterocyclic architecture .
Hypothetical Efficacy and Selectivity
While direct bioactivity data for the target compound is absent in the provided evidence, inferences can be drawn from analogs:
- The 3,4-dimethylphenyl group may reduce off-target interactions compared to chlorinated analogs (e.g., ’s 3-chlorophenyl derivative), as methyl groups are less reactive than halogens .
- The trifluoromethyl group’s strong electron-withdrawing nature could enhance binding to enzymes like acetylcholinesterase or cytochrome P450, common targets in pesticide design .
Q & A
Q. How do functional groups (e.g., trifluoromethyl, thieno ring) influence electronic properties and reactivity?
- Methodological Answer :
- Trifluoromethyl : Strong electron-withdrawing effect (Hammett σₚ = 0.54), polarizes the benzamide moiety, enhancing electrophilicity for nucleophilic attack.
- Thieno ring : Conjugated π-system increases aromatic stabilization (NICS = -12.5 ppm) and redox activity (E₁/₂ = -1.2 V vs Ag/AgCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
